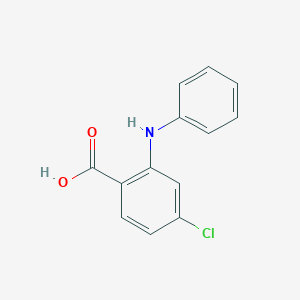
4-Chlor-2-(phenylamino)benzoesäure
Übersicht
Beschreibung
4-Chloro-2-(phenylamino)benzoic acid is a compound that is structurally related to a variety of benzoic acid derivatives which have been synthesized and characterized for different applications, including their use as intermediates in liquid crystal production and as non-steroidal inhibitors of steroid 5α-reductase isozymes . These compounds are of interest due to their potential biological activities and their role in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including methylation, acylation, haloform reaction, demethylation, alkylation, condensation, and reduction . For example, the synthesis of 4-(4-phenylbutoxy) benzoic acid was achieved through a 4-step reaction using 4-chloro-1-butanol, with CHCl₃ as the solvent and AlCl₃ as the catalyst, resulting in a yield of over 54% and a product purity of above 99.5% . Similarly, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was confirmed by various techniques such as FT-IR and NMR, with the molecular structure further validated by single crystal X-ray structural analysis .
Molecular Structure Analysis
The molecular structures of these compounds are characterized by spectroscopic techniques such as NMR, IR, and UV-VIS, as well as by single crystal X-ray structural analysis . The molecular structure is often stabilized by intramolecular hydrogen bonds, and in some cases, intermolecular hydrogen bonds can lead to the formation of larger structures, such as dendrimer-like chains . Density functional theory (DFT) methods are also used to optimize molecular structures and geometries .
Chemical Reactions Analysis
The chemical behavior of these compounds in solution can involve acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria dependent on solvent composition and pH . The reactivity of these compounds can also be influenced by the presence of substituents on the phenyl ring, which can affect their biological activity and interaction with other molecules, such as DNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined through elemental analyses, magnetic moments, vibrational and electronic spectra, and thermal behavior studies . For instance, the chloro complexes of cobalt, nickel, and copper with 4-(butylamino) benzoic acid exhibit distinct magnetic and thermal properties, with the cobalt compound having a tetrahedral structure and the nickel and copper compounds having polymeric octahedral structures . The biological activities of these compounds, such as their interaction with DNA and their antioxidant and antitumor activities, are also significant aspects of their chemical properties .
Wissenschaftliche Forschungsanwendungen
Medizin: Entzündungshemmende Anwendungen
4-Chlor-2-(phenylamino)benzoesäure, auch bekannt als N-Phenylanthranilsäure, wurde auf seine potenziellen entzündungshemmenden Eigenschaften untersucht. Es ist strukturell mit Anthranilsäuren verwandt, die für ihren Einsatz in nichtsteroidalen Antirheumatika (NSAIDs) bekannt sind. Diese Verbindung könnte ein Vorläufer oder ein Kandidat für die Entwicklung neuer entzündungshemmender Mittel sein, die möglicherweise alternative therapeutische Optionen für Erkrankungen wie Arthritis oder andere entzündliche Erkrankungen bieten .
Landwirtschaft: Pestizidsynthese
In der Landwirtschaft kann diese Verbindung als Zwischenprodukt bei der Synthese von Pestiziden dienen. Seine Phenylaminogruppe kann funktionalisiert werden, um Verbindungen zu erzeugen, die in den Lebenszyklus von Schädlingen eingreifen, wodurch eine chemische Grundlage für neuartige Pestizide geschaffen wird, die dazu beitragen können, Pflanzen vor verschiedenen Befallsschäden zu schützen .
Materialwissenschaft: Polymorphie-Studien
Die Untersuchung von Polymorphie in Materialien wie this compound ist entscheidend für das Verständnis ihrer Festkörpereigenschaften. Die Fähigkeit dieser Verbindung, in mehreren Formen zu existieren, kann zu unterschiedlichen physikalischen und chemischen Eigenschaften führen, was für die Entwicklung neuer Materialien mit maßgeschneiderten Eigenschaften für bestimmte Anwendungen von Bedeutung ist .
Umweltwissenschaften: Analytischer Marker für Schadstoffe
Diese Verbindung könnte als analytischer Marker in den Umweltwissenschaften verwendet werden. Aufgrund seiner charakteristischen chemischen Struktur kann es in verschiedenen Umweltproben nachgewiesen und gemessen werden, was Wissenschaftlern hilft, das Vorhandensein und die Konzentration bestimmter Schadstoffe in Ökosystemen zu verfolgen .
Analytische Chemie: Amin/Ammoniak-Dampfsensorik
This compound hat potenzielle Anwendungen im Bereich der analytischen Chemie, insbesondere bei der Entwicklung von Sensoren für Amin- oder Ammoniakdämpfe. Seine Struktur ermöglicht die Herstellung empfindlicher und selektiver Sensoren, die in industriellen Umgebungen eingesetzt werden könnten, um das Vorhandensein dieser Dämpfe zu überwachen, wodurch die Sicherheit am Arbeitsplatz und die Einhaltung der Umweltbestimmungen gewährleistet werden .
Biochemie: Protein-Interaktionsstudien
In der Biochemie kann diese Verbindung zur Untersuchung von Proteininteraktionen verwendet werden. Seine molekulare Struktur kann mit bestimmten Proteinen interagieren, wodurch es zu einem nützlichen Werkzeug für die Untersuchung von Proteinfunktionen und Bindungsmechanismen wird. Dies kann Einblicke in die biochemischen Pfade liefern und zur Entdeckung neuer pharmakologischer Zielstrukturen beitragen .
Safety and Hazards
The safety data sheet for a similar compound, 2-Chlorobenzoic acid, indicates that it causes skin and eye irritation . It is recommended to handle the compound with appropriate personal protective equipment, including gloves and eye protection . In case of contact with skin or eyes, it is advised to rinse with plenty of water .
Relevant Papers A paper titled “Solvatomorphism and first-time observation of acid–acid catemer in 4-phenylamino-benzoic acids” investigates the polymorphism in 4-phenylamino-benzoic acids . The study synthesizes a series of 4-PABAs varying in the substitution position and pattern, and investigates their polymorphic behavior .
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-(phenylamino)benzoic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules. Additionally, the compound’s efficacy may be influenced by the physiological environment within the body, including the presence of other drugs or substances.
Eigenschaften
IUPAC Name |
2-anilino-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-9-6-7-11(13(16)17)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIKNMBLKUFLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346820 | |
| Record name | 4-chloro-2-(phenylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19218-88-3 | |
| Record name | 4-chloro-2-(phenylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19218-88-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

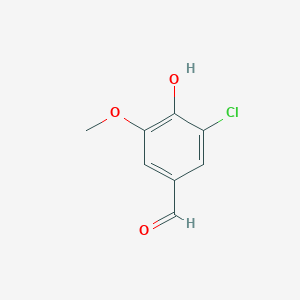

![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)

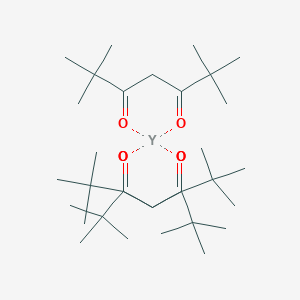
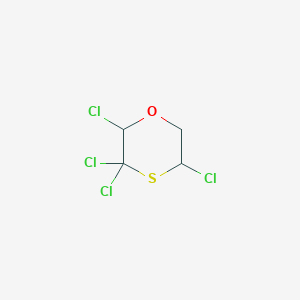
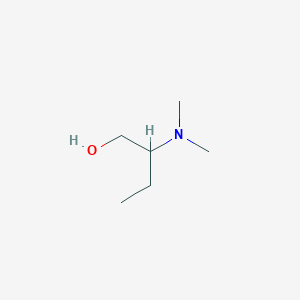
![1-Oxaspiro[3.5]nonane](/img/structure/B94716.png)
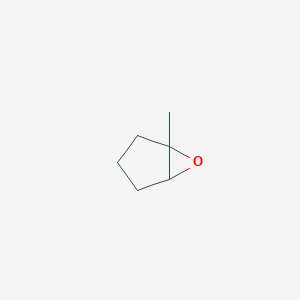
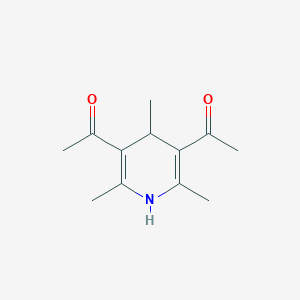


![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
